

A Comparative Guide to the Biological Activities of Indoline and Indole Analogs

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Compound of Interest

Compound Name: *Indolin-5-amine*

Cat. No.: *B094476*

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The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2]} While specific experimental data on **Indolin-5-amine** is not extensively available in public literature, a comparative analysis of its broader classes of analogs—indoline and indole derivatives—reveals significant insights into their therapeutic potential.^[3] This guide provides a comparative overview of the biological activities of these analogs, focusing on their anticancer and antimicrobial properties, supported by experimental data and methodologies.

Anticancer Activity: Indolin-2-one Derivatives as VEGFR-2 Inhibitors

A prominent class of indoline analogs with significant anticancer activity is the indolin-2-one derivatives. Many of these compounds function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.^{[4][5]}

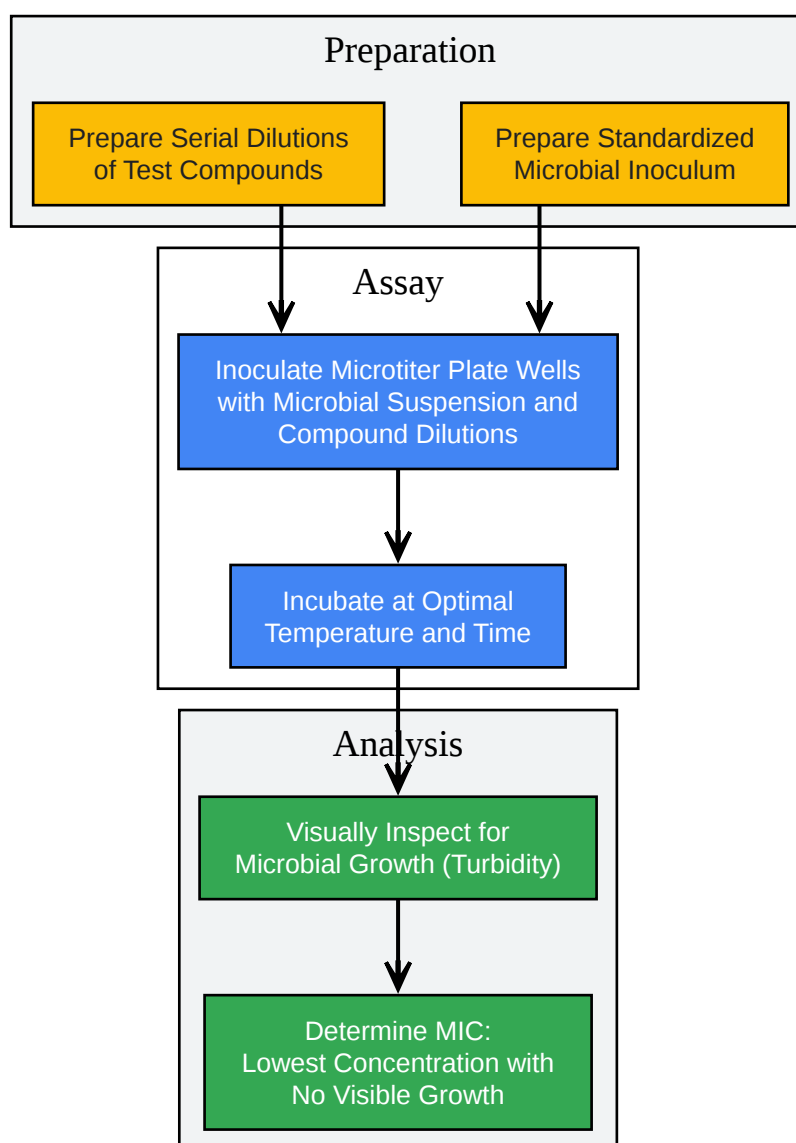
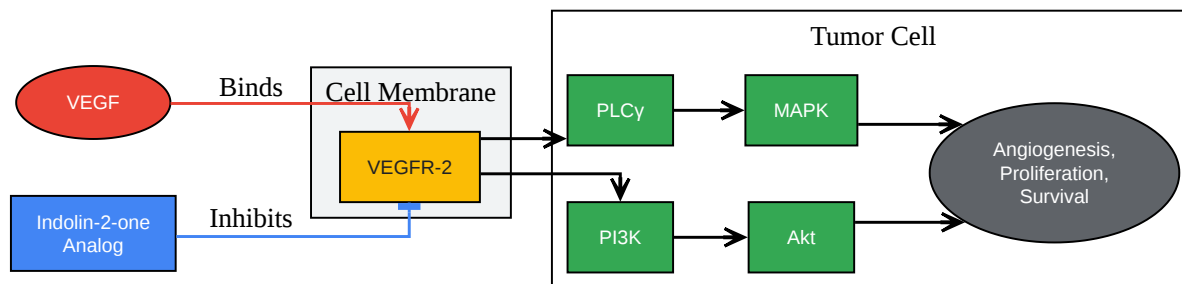
The following table summarizes the in vitro VEGFR-2 inhibitory activity and cytotoxic effects of selected indolin-2-one derivatives against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Compound ID	Structure	VEGFR-2 IC ₅₀ (μM)[5]	MCF-7 IC ₅₀ (μM)[5]	HepG2 IC ₅₀ (μM)[5]
Sunitinib	Reference Drug	0.139	4.77	2.23
5b	Indolin-2-one derivative	0.160	0.99	-
10g	Indolin-2-one derivative	0.087	0.74	-
15a	Indolin-2-one derivative	0.180	-	-
17a	Indolin-2-one derivative	0.078	-	-

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that derivatives 10g and 17a show more potent VEGFR-2 inhibition than the reference drug Sunitinib.[5] Furthermore, compounds 5b and 10g demonstrated significantly higher cytotoxicity against the MCF-7 cell line compared to Sunitinib.[5]

The diagram below illustrates the general mechanism of action for indolin-2-one derivatives that inhibit VEGFR-2 signaling, thereby preventing angiogenesis.



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